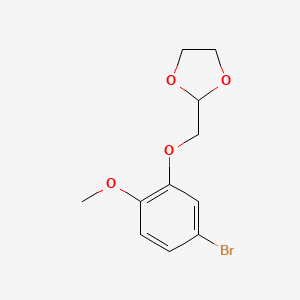

2-((5-Bromo-2-methoxyphenoxy)methyl)-1,3-dioxolane

CAS No.:

Cat. No.: VC15819270

Molecular Formula: C11H13BrO4

Molecular Weight: 289.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BrO4 |

|---|---|

| Molecular Weight | 289.12 g/mol |

| IUPAC Name | 2-[(5-bromo-2-methoxyphenoxy)methyl]-1,3-dioxolane |

| Standard InChI | InChI=1S/C11H13BrO4/c1-13-9-3-2-8(12)6-10(9)16-7-11-14-4-5-15-11/h2-3,6,11H,4-5,7H2,1H3 |

| Standard InChI Key | HYWWYCARGGEQRJ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)Br)OCC2OCCO2 |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 2-((5-Bromo-2-methoxyphenoxy)methyl)-1,3-dioxolane is C₁₁H₁₃BrO₄, derived from its parent structure, 1,3-dioxolane, substituted with a (5-bromo-2-methoxyphenoxy)methyl group. The 1,3-dioxolane ring contributes to the compound’s stability and influences its solubility in polar solvents . Key structural features include:

-

Bromine Substituent: Positioned at the 5-position of the aromatic ring, bromine enhances electrophilic reactivity, enabling participation in cross-coupling reactions .

-

Methoxy Group: The 2-methoxy group on the phenyl ring modulates electronic effects, directing subsequent substitution reactions to specific positions .

-

Dioxolane Ring: The 1,3-dioxolane moiety acts as a protecting group for carbonyl functionalities, a common strategy in synthetic organic chemistry .

Table 1: Physicochemical Properties of Structural Analogs

These values, while specific to a closely related compound, suggest that 2-((5-Bromo-2-methoxyphenoxy)methyl)-1,3-dioxolane likely exhibits similar thermal stability and low volatility, making it suitable for high-temperature reactions .

Synthesis and Reaction Pathways

The synthesis of 2-((5-Bromo-2-methoxyphenoxy)methyl)-1,3-dioxolane can be inferred from methods used for analogous dioxolane derivatives. Key strategies include:

Cyclocondensation of Diols with Carbonyl Compounds

A common route to 1,3-dioxolanes involves reacting diols (e.g., ethylene glycol) with aldehydes or ketones under acidic conditions. For example, 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane is synthesized via cyclization of 2-bromo-5-methoxybenzaldehyde with ethylene glycol using p-toluenesulfonic acid as a catalyst . Adapting this method, 2-((5-Bromo-2-methoxyphenoxy)methyl)-1,3-dioxolane could be prepared by substituting the aldehyde with a brominated phenoxyacetyl chloride.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are pivotal for introducing aryl bromides into complex structures. In a patent by Eli Lilly, a brominated dioxolane derivative was synthesized using tetrakis(triphenylphosphine)palladium(0) to couple a boronic acid with a bromoarene . Applying this to the target compound, a 5-bromo-2-methoxyphenyl boronic acid could be coupled with a dioxolane-containing electrophile.

Oxidative Rearrangement of Ketimines

Recent advances in benzoxazole synthesis involve oxidative rearrangement of ortho-hydroxyaryl ketimines using hypervalent iodine reagents . While this method is specific to benzoxazoles, modifying the starting material to include a dioxolane moiety could yield the target compound. For instance, treating 5-bromo-2-methoxy-ortho-hydroxyacetophenone imine with [bis(acetoxy)iodo]benzene in methanol produced a benzoxazole derivative in 83% yield .

Applications in Pharmaceutical Chemistry

Brominated dioxolane derivatives are valued in drug discovery for their ability to modulate pharmacokinetic properties. For example:

-

Anticancer Agents: Analogous compounds have shown inhibitory activity against tyrosine kinases, a target in oncology .

-

Antimicrobials: The bromine atom enhances binding to bacterial enzymes, as demonstrated in patents by Merck .

-

Prodrug Design: The 1,3-dioxolane ring can mask polar groups, improving membrane permeability .

Future Directions and Research Gaps

The absence of direct studies on 2-((5-Bromo-2-methoxyphenoxy)methyl)-1,3-dioxolane highlights opportunities for:

-

Synthetic Optimization: Developing one-pot methodologies to reduce step counts.

-

Biological Screening: Evaluating anticancer and antimicrobial activity in vitro.

-

Computational Modeling: Predicting metabolic pathways using DFT calculations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume